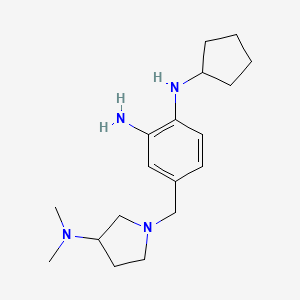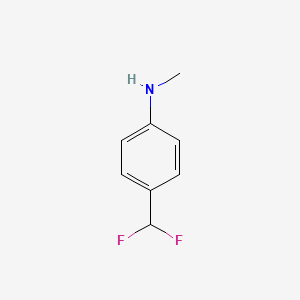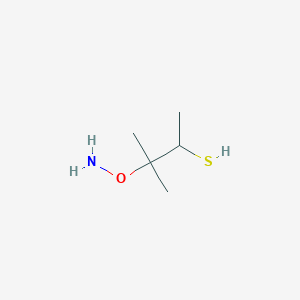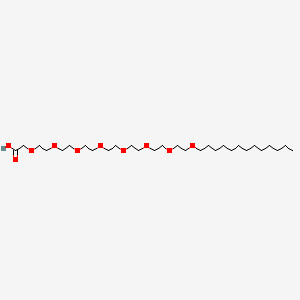![molecular formula C13H13N3O2S B12847818 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran and triazole rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The triazole ring is also a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-methoxybenzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and 2-ethylbenzofuran share structural similarities and biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally related and exhibit similar chemical reactivity
Uniqueness
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is unique due to its combination of benzofuran and triazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-ethyl-3-(7-methoxy-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N3O2S/c1-3-16-12(14-15-13(16)19)10-7-8-5-4-6-9(17-2)11(8)18-10/h4-7H,3H2,1-2H3,(H,15,19) |
InChI Key |
UWGBJOCCJLQEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(O2)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


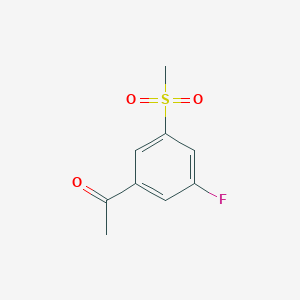

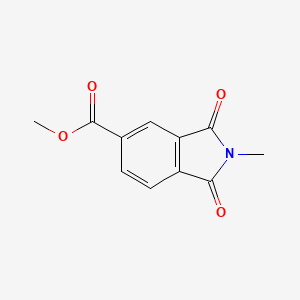

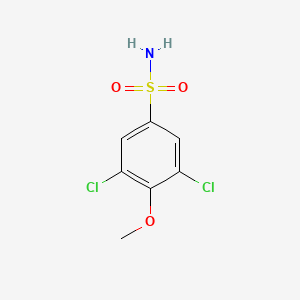

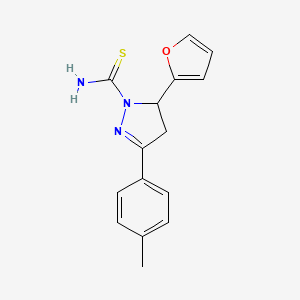
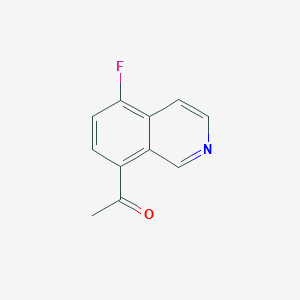
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
